Glycidol

Description

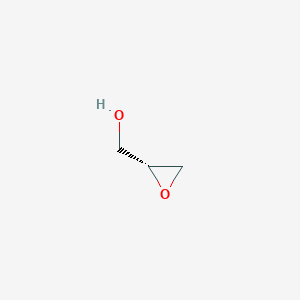

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

oxiran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKINSOISVBQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25722-70-7 | |

| Record name | Polyglycidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020666 | |

| Record name | Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidol is an odorless clear colorless liquid. (NTP, 1992), Colorless, slightly viscous liquid; [HSDB], COLOURLESS SLIGHTLY VISCOUS LIQUID., Colorless, odorless liquid., Colorless liquid. | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

333 °F at 760 mmHg (with decomposition) (NTP, 1992), 167 °C decomposes; 66 °C at 2.5 mm Hg, 320 °F (decomposes), 320 °F (Decomposes) | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

162 °F (NTP, 1992), 162 °F, 73 °C (closed cup), 72 °C c.c. | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Soluble in water, alcohol, and ether, Miscible with water /1.0X10+6 mg/L/, Solubility in water: miscible, Miscible | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1143 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.143 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.12 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.15, 2.15 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.9 mmHg at 77 °F ; 2.5 mmHg at 151 °F (NTP, 1992), 5.59 [mmHg], VP: 0.9 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 120, 0.9 mmHg at 77 °F, (77 °F): 0.9 mmHg | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, slightly viscous liquid, Colorless liquid | |

CAS No. |

556-52-5, 57044-25-4, 60456-23-7 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057044254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060456237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-2,3-epoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S54CF1DV9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Propanol, 2,3-epoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UB42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-49 °F (NTP, 1992), -45 °C, -49 °F | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies for R Glycidol

Chemoenzymatic and Biocatalytic Approaches

These methods leverage the high selectivity of enzymes to resolve racemic mixtures, offering a more sustainable and efficient alternative to traditional chemical synthesis.

A prominent strategy involves the kinetic resolution of racemic glycidol (B123203) derivatives, particularly through the use of lipases. This process relies on the enzyme's ability to selectively catalyze a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted and thus resolved.

The lipase-catalyzed hydrolysis of racemic glycidyl (B131873) butyrate (B1204436) is a widely studied and commercially applied method for producing (R)-glycidol. scispace.comchiralvision.nl In this reaction, the lipase (B570770) selectively hydrolyzes the (S)-enantiomer of glycidyl butyrate to (S)-glycidol, leaving behind the desired (R)-glycidyl butyrate, which can then be separated and converted to (R)-glycidol. sigmaaldrich.comsigmaaldrich.com

Enzymatic Resolution of Racemic this compound Derivatives

Lipase-Catalyzed Hydrolysis of Glycidyl Butyrate

Optimization of Solvent and Enzyme Immobilization

The efficiency of the lipase-catalyzed hydrolysis is significantly influenced by the reaction conditions, including the choice of solvent and the immobilization of the enzyme. The use of co-solvents, such as 1,4-dioxane (B91453), has been shown to dramatically increase the enantiomeric ratio. researchgate.net For instance, a 16-fold increase in the enantiomeric ratio (E=108) was achieved by using 18% (v/v) 1,4-dioxane and lowering the reaction temperature to 5°C. researchgate.net

Immobilization of the lipase on various supports is a key strategy to improve its stability, reusability, and in some cases, its catalytic properties. acs.org Porcine pancreas lipase (PPL) immobilized on nano-SiO₂ showed a significant increase in enantiomeric excess (ee) from 84.7% for the free enzyme to 91.6% for the immobilized enzyme at a 61.2% conversion rate. nih.gov Immobilization can be achieved through different methods, including adsorption on hydrophobic supports or covalent attachment. researchgate.netresearchgate.net For example, a lipase from Rhizopus oryzae showed a dramatic improvement in enantioselectivity when immobilized on supports coated with dextran (B179266) sulfate (B86663) (E=51) compared to when it was adsorbed on an octyl-agarose (B13739342) support (E=2). researchgate.net

Use of Porcine Pancreas Lipase (PPL) and other Lipases

Porcine pancreas lipase (PPL) is a commonly used and commercially available lipase for the resolution of glycidyl esters. scispace.comresearchgate.net It generally exhibits a preference for the (S)-enantiomer in the hydrolysis of glycidyl butyrate. researchgate.net However, the crude PPL extract is a mixture of several proteins, and using purified lipase-like enzymes from this extract can lead to significantly improved stereoselectivity. researchgate.net One such purified 25kDa lipase-like enzyme, when immobilized, resulted in obtaining both (R)-(-)-glycidyl butyrate and (R)-(+)-glycidol with enantiomeric excesses greater than 99%. researchgate.net

Other lipases have also been investigated. For example, a lipase from Candida antarctica (fraction B) (CAL-B) shows a preference for the R-isomer, which is contrary to the enantiopreference of most other lipases. researchgate.net Lipases from Pseudomonas species and Bacillus subtilis have also demonstrated high enantioselectivity in the resolution of glycidyl butyrate. scispace.comresearchgate.net

Enantiomeric Excess and Conversion Rates

The success of the kinetic resolution is determined by the enantiomeric excess (ee) of the product and the conversion rate of the reaction. High enantiomeric excess (typically >98%) is crucial for the utility of the chiral product. researchgate.netresearchgate.net

Several studies have reported achieving high enantiomeric excess. For instance, using PPL, (R)-glycidyl butyrate with 98% ee was produced at a 36% yield. researchgate.net In another study, the use of an immobilized lipase-like enzyme from PPL extract yielded (R)-(-)-glycidyl butyrate and (R)-(+)-glycidol with enantiomeric excesses greater than 99%. researchgate.net The conversion rate is also a critical factor; for PPL-catalyzed resolution, a high enantiopurity of (R)-glycidyl butyrate (>98% ee) is typically obtained when the conversion is above 52%. researchgate.netresearchgate.net

Interactive Data Table: Enantiomeric Excess and Conversion Rates for (R)-Glycidol Synthesis

| Lipase Source | Immobilization Support | Co-solvent/Conditions | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Porcine Pancreas Lipase (PPL) | - | pH 7.4, 30°C, 30 mg/ml CTAB | (R)-glycidyl butyrate | 98% | 36% yield | researchgate.net |

| Purified 25kDa lipase from PPL | DEAE-Sepharose | pH 7, 25°C, 10% dioxane | (R)-(-)-glycidyl butyrate | >99% | - | researchgate.net |

| Bacillus subtilis lipase (BSL2) | - | 18% (v/v) 1,4-dioxane, 5°C | (R)-glycidyl butyrate | >98% | >52% conversion | researchgate.net |

| Porcine Pancreas Lipase (PPL) | nano-SiO₂ | - | (R)-glycidyl butyrate | 91.6% | 61.2% conversion | nih.gov |

| Rhizopus oryzae lipase | Dextran sulfate coated support | - | (R)-glycidyl butyrate | >99% | 55% conversion | researchgate.net |

Resolution of 3-Chloro-1,2-propanediol (B139630)

One effective strategy for obtaining (R)-Glycidol involves the resolution of racemic 3-chloro-1,2-propanediol, followed by cyclization to the desired epoxide.

A notable biocatalytic method for the resolution of racemic 3-chloro-1,2-propanediol utilizes microorganisms that selectively consume one enantiomer, leaving the other in high enantiomeric excess. For instance, Pseudomonas sp. has been shown to selectively metabolize the (S)-enantiomer of 3-chloro-1,2-propanediol. rsc.org This process leaves the (R)-enantiomer, which can then be treated with a base to induce ring-closing elimination, yielding (R)-Glycidol with excellent enantiomeric excess. rsc.org Other microorganisms, such as Alcaligenes sp., have also been reported to exhibit stereospecific degradation of 3-chloro-1,2-propanediol. researchgate.net Similarly, Saccharomyces cerevisiae has demonstrated a higher degradation rate for the (S)-enantiomer compared to the (R)-enantiomer. acs.org

| Microorganism | Selectively Consumed Enantiomer | Remaining Enantiomer | Final Product | Enantiomeric Excess (ee) |

| Pseudomonas sp. | (S)-3-chloro-1,2-propanediol | (R)-3-chloro-1,2-propanediol | (R)-Glycidol | Excellent rsc.org |

| Alcaligenes sp. | (R)-3-chloro-1,2-propanediol | (S)-3-chloro-1,2-propanediol | (S)-Glycidol | 99.4% researchgate.net |

| Saccharomyces cerevisiae | (S)-3-chloro-1,2-propanediol | (R)-3-chloro-1,2-propanediol | (R)-Glycidol | Not specified acs.org |

Chloroperoxidase-Catalyzed Functionalization

Chloroperoxidase (CPO) from the fungus Caldariomyces fumago is a versatile heme enzyme capable of catalyzing a variety of oxidation and halogenation reactions. researchgate.netgoogle.com It can be employed for the enantioselective synthesis of (R)-Glycidol precursors from achiral starting materials like allyl alcohol. rsc.org

A key aspect of chloroperoxidase-catalyzed reactions is the influence of chloride ions on the reaction pathway and product selectivity. rsc.org In the presence of a chloride source, the chloroperoxidase from Caldariomyces fumago acting on allyl alcohol selectively produces (R)-3-chloro-1,2-propanediol. rsc.org However, in the absence of chloride ions, the enzyme directly catalyzes the epoxidation of allyl alcohol to form (R)-Glycidol. rsc.org This modularity allows for the targeted synthesis of two different valuable C3 building blocks from the same starting material by simply adjusting the reaction conditions. rsc.org The presence of chloride ions leads to the formation of an enzymatic chlorinating intermediate, which is crucial for the chlorination pathway. nih.govnih.gov The enzyme's activity and the reaction's stereochemistry can be dramatically influenced by the concentration of chloride ions. capes.gov.br

| Substrate | Catalyst | Condition | Product | Enantiomeric Excess (ee) |

| Allyl alcohol | Chloroperoxidase (Caldariomyces fumago) | With chloride source | (R)-3-chloro-1,2-propanediol | Excellent rsc.org |

| Allyl alcohol | Chloroperoxidase (Caldariomyces fumago) | Without chloride source | (R)-Glycidol | Excellent rsc.org |

Dehalogenation of Halohydrins

Halohydrin dehalogenases (HHDHs) are enzymes that catalyze the reversible dehalogenation of vicinal halohydrins to form the corresponding epoxides. researchgate.netnih.gov This enzymatic reaction is a valuable tool for the synthesis of enantiopure epoxides, including derivatives of this compound. nih.gov HHDHs can be used in the stereoselective dehalogenation of prochiral and racemic halohydrins. researchgate.net For example, halohydrin dehalogenase from Agrobacterium radiobacter AD1 (HheC) is effective in preparing the (R)-enantiomers of epoxides. researchgate.net The synthesis of (R)-epichlorohydrin from prochiral 1,3-dichloropropan-2-ol has been achieved with high enantiomeric excess (99%) by combining HheC with an epoxide hydrolase in a two-phase system. nih.gov

Asymmetric Chemical Synthesis

In addition to biocatalytic methods, asymmetric chemical synthesis provides powerful routes to enantiomerically pure (R)-Glycidol.

The Sharpless Asymmetric Epoxidation (SAE) is a highly reliable and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols. mdpi.comresearchgate.net The reaction utilizes a titanium isopropoxide catalyst, a chiral tartrate ester ligand (such as diethyl tartrate, DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). mdpi.comresearchgate.net

The absolute configuration of the resulting 2,3-epoxy alcohol is predictable based on the chirality of the tartrate ligand used. mdpi.com For the synthesis of (R)-Glycidol from allyl alcohol, the use of L-(+)-diethyl tartrate [(+)-DET] directs the epoxidation to yield the desired (R)-enantiomer. The reaction generally proceeds with high enantioselectivity, often exceeding 90% ee. researchgate.net For allyl alcohol itself, using (+)-diisopropyl tartrate has resulted in (S)-glycidol with a 73% ee. york.ac.uk The efficiency and enantioselectivity of the Sharpless epoxidation can be influenced by the steric bulk of the tartrate ester and the olefin substituents. princeton.edu

| Allylic Alcohol | Chiral Ligand | Product | Reported Enantiomeric Excess (ee) |

| Allyl alcohol | L-(+)-Diethyl Tartrate | (R)-Glycidol | Generally >90% researchgate.net |

| Allyl alcohol | (+)-Diisopropyl Tartrate | (S)-Glycidol | ~73% york.ac.uk |

Sharpless Asymmetric Epoxidation

Catalyst Systems (e.g., Titanium-Tartrate Complexes)

The catalyst system at the heart of the Sharpless Asymmetric Epoxidation is formed in situ from titanium(IV) isopropoxide and a dialkyl tartrate. mdpi.comnobelprize.org For the synthesis of (R)-Glycidol, a (+)-dialkyl tartrate, such as (+)-diethyl tartrate (DET) or (+)-diisopropyl tartrate (DIPT), is used. chiralpedia.comyork.ac.uk The combination of these reagents forms a chiral titanium-tartrate complex that serves as the active catalyst. nobelprize.orgchiralpedia.com The reaction is typically performed in the presence of tert-butyl hydroperoxide (TBHP) as the oxygen source. chiralpedia.comyork.ac.uk The efficiency and practicality of this method were significantly enhanced by the discovery that the reaction can be run with catalytic amounts of the titanium-tartrate complex, particularly with the addition of molecular sieves. nobelprize.org This catalytic variant has enabled the industrial-scale production of (R)-Glycidol. nobelprize.orguoi.gr

Substrate Scope: Allylic Alcohols to (R)-Glycidol

The primary substrate for the synthesis of (R)-Glycidol via Sharpless Asymmetric Epoxidation is allyl alcohol. york.ac.uksciengine.com The reaction is highly chemoselective, specifically targeting the double bond of the allylic alcohol. mdpi.com While the reaction is broadly applicable to a wide range of primary allylic alcohols, the specific conditions can be optimized for different substrates. princeton.edu For instance, in the case of allyl alcohol, using diisopropyl tartrate (DIPT) as the chiral ligand can lead to a higher yield of (R)-glycidol compared to diethyl tartrate (DET). princeton.edu

Stereoselectivity and Enantiomeric Purity

A key feature of the Sharpless Asymmetric Epoxidation is its exceptional stereoselectivity. nobelprize.org The choice of the tartrate enantiomer dictates the absolute configuration of the resulting epoxy alcohol. mdpi.com To produce (R)-Glycidol, (+)-diethyl tartrate or (+)-diisopropyl tartrate is used. chiralpedia.comyork.ac.uk The reaction typically yields high enantiomeric excess (ee), often exceeding 90%. princeton.edu However, the enantiomeric purity can be influenced by reaction conditions such as temperature. For example, the epoxidation of allyl alcohol at 0°C resulted in a 73% ee for (S)-glycidol when using (+)-diisopropyl tartrate. york.ac.uk Methods have been developed to determine the enantiomeric excess and yield of this compound, often involving derivatization to glycidyl tosylate followed by chiral chromatography. researchgate.net The high enantiomeric purity of (R)-Glycidol produced by this method makes it a valuable chiral intermediate in the synthesis of various pharmaceuticals and other complex molecules. chiralpedia.comnih.govptfarm.pl

Dehydration of Glycerol (B35011) to this compound

The production of this compound from glycerol, a readily available byproduct of the biodiesel industry, represents a more sustainable and "green" synthetic route. ki.siresearchgate.net This transformation is typically achieved through a dehydration reaction.

Catalytic Systems and Reaction Conditions

The gas-phase dehydration of glycerol to this compound is commonly carried out using heterogeneous catalysts. ki.sigoogle.com Alkali metal promoted aluminosilicate (B74896) zeolites, such as Cs-ZSM-5, have shown promise. google.com For instance, a 20 wt% Cs-ZSM-5(1500) catalyst achieved a this compound yield of 40.4 mol% at 350 °C. researchgate.net The reaction is typically conducted in a fixed-bed continuous flow reactor at temperatures ranging from 250-450 °C and atmospheric pressure. ki.sigoogle.com Other catalytic systems, including phosphotungstic acid supported on alumina, have also been investigated for the dehydration of glycerol, though often in the presence of an alcohol to form glyceryl ethers. nih.gov

| Catalyst | Temperature (°C) | Glycerol Concentration (wt%) | GHSV (h⁻¹) | This compound Yield (mol%) | This compound Selectivity (mol%) |

| 20 wt% Cs-ZSM-5(1500) | 350 | 10 | 1250 | 40.4 | 64.3 researchgate.net |

| Alkali metal promoted aluminosilicate zeolite | 250-450 | 1-60 | 100-2500 | - | - ki.sigoogle.com |

Green Chemistry Principles in this compound Production from Glycerol

The synthesis of this compound from glycerol aligns with several principles of green chemistry. researchgate.netresearchgate.net

Use of Renewable Feedstocks : Glycerol is a major byproduct of biodiesel production, making it a renewable and abundant raw material. ki.siresearchgate.net

Atom Economy : The direct dehydration of glycerol to this compound and water is an atom-economical reaction.

Catalysis : The use of heterogeneous catalysts allows for easier separation from the reaction mixture and potential for reuse, reducing waste. ki.simdpi.com

Waste Prevention : Utilizing glycerol, a byproduct, to create a value-added chemical like this compound minimizes waste in the biodiesel industry. mdpi.com

The development of efficient, one-step catalytic processes for converting glycerol to this compound is a key area of research aimed at creating more sustainable chemical production methods. ki.si

Continuous-Flow Processes for Enhanced Efficiency and Sustainability

Continuous-flow chemistry has emerged as a robust strategy for the synthesis of (R)-Glycidol and related oxiranes, offering significant advantages in terms of efficiency, safety, and scalability over traditional batch processes. researchgate.net The adoption of continuous-flow reactors facilitates superior heat transfer and precise temperature control, which is critical for managing exothermic reactions and minimizing the formation of by-products.

One notable approach involves the transformation of bio-based glycerol into this compound using a two-step continuous-flow system. researchgate.net The initial step is a hydrochlorination reaction that rapidly generates chlorohydrins from glycerol using concentrated aqueous hydrochloric acid, with pimelic acid serving as an organocatalyst. This is followed by a dechlorination/epoxidation step using aqueous sodium hydroxide (B78521) to yield this compound. researchgate.net This integrated flow procedure is recognized for its favorable economic and environmental profile. researchgate.net

Further advancements include the gas-phase conversion of glycerol to this compound in a packed-bed continuous-flow reactor. researchgate.net Using a modified HZSM-5 zeolite catalyst (20 wt% Cs–ZSM-5), a this compound yield of 40.4 mol% has been achieved at a reaction temperature of 350 °C. researchgate.net The catalyst demonstrated high stability and selectivity, which was attributed to the presence of an optimal number of basic sites and a strong synergistic interaction between the cesium nitrate (B79036) (CsNO₃) and the zeolite support. researchgate.net During a 27-hour time-on-stream experiment, the selectivity for this compound showed a steady increase from 41.4 to 64.3 mol%. researchgate.net

Pilot-scale studies of continuous flow systems have demonstrated the potential for high yields and reduced raw material consumption. For instance, in the synthesis of (R)-glycidyl 1-naphthyl ether, a continuous flow reactor achieved a 95% yield at 80°C and reduced the usage of epichlorohydrin (B41342) by 50%. These processes represent a move towards more sustainable and efficient chemical manufacturing. acs.org

Waste Reduction and By-product Management

A primary focus in modern this compound synthesis is the reduction of waste and effective management of by-products to create more environmentally benign processes. acs.orgrsc.org Traditional methods, such as those starting from 3-chloro-1,2-propanediol, often generate significant amounts of chloride salt waste. researchgate.net

One of the most significant by-products in this compound chemistry is glycerol, formed via the hydrolysis of the epoxide ring, a reaction that can occur with almost 100% efficiency in the presence of excess water. bibliotekanauki.pl In the synthesis of glycidyl ethers, this hydrolysis can lead to the formation of undesired diol by-products, such as 1-naphthyl glycerol ether, which can account for 15–20% of the product yield if water is not precisely controlled. The use of anhydrous solvents and inert atmospheres is crucial to minimize these and other chlorinated by-products.

To circumvent the issues associated with chlorinated intermediates and salt waste, significant research has focused on alternative, "greener" pathways. The one-pot synthesis of this compound from glycerol and dimethyl carbonate (DMC) is a promising approach. acs.orgresearchgate.net This method is more cost-effective and environmentally friendly, as the main by-product from the DMC is methanol, which can be recycled. researchgate.net Using nanocatalysts such as potassium nitrate (KNO₃) supported on aluminum oxide (Al₂O₃), a this compound yield of 64% from a 95% glycerol conversion can be achieved under moderate conditions (70 °C, 1 atm). acs.org

Another innovative approach to waste reduction is the use of bipolar membrane electrodialysis (BMED) for the dehydrohalogenation of 3-chloro-1,2-propanediol. researchgate.net This method uses hydroxide ions generated in situ by the bipolar membrane to effect the reaction, avoiding the addition of a base and the subsequent salt waste stream. researchgate.net This process achieved a 75.6% yield of this compound with 100% conversion of the starting material. researchgate.net

Synthesis of Racemic this compound from 3-Chloro-1,2-propylene Glycol

A well-established industrial method for producing this compound involves the dehydrochlorination of 3-chloro-1,2-propylene glycol (also known as 3-chloro-1,2-propanediol or 3-MCPD). researchgate.netgoogle.com This reaction is typically a base-catalyzed intramolecular cyclization.

The process involves treating 3-chloro-1,2-propylene glycol with a base. google.commdpi.com The base deprotonates the hydroxyl group, which then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of the epoxide ring of this compound. mdpi.com

A typical patented procedure for synthesizing racemic this compound involves reacting 3-chloro-1,2-propylene glycol with a basic catalyst and a phase-transfer catalyst in a suitable solvent. google.com The reaction is conducted at temperatures ranging from 0 to 100 °C for 1 to 4 hours under ambient pressure. Following the initial reaction, a drying agent is added, and the reaction continues for another 0.5 to 3 hours. The final product is isolated by centrifugal desalination followed by vacuum distillation. google.com

| Parameter | Condition |

| Starting Material | 3-Chloro-1,2-propylene glycol |

| Key Reagents | Basic catalyst, Phase-transfer catalyst, Solvent |

| Temperature | 0 - 100 °C |

| Reaction Time | 1 - 4 hours (initial), 0.5 - 3 hours (with drying agent) |

| Pressure | Ambient |

| Purification | Centrifugal desalination, Vacuum distillation |

This interactive table summarizes the general conditions for the synthesis of racemic this compound from 3-chloro-1,2-propylene glycol as described in patent literature. google.com

Role of Basic and Phase-Transfer Catalysts

In the synthesis of this compound from 3-chloro-1,2-propylene glycol, both basic and phase-transfer catalysts play crucial roles in ensuring an efficient reaction.

Basic Catalysts: The primary function of the basic catalyst, typically an alkali metal hydroxide like sodium hydroxide (NaOH), is to facilitate the dehydrochlorination reaction. google.commdpi.com The base deprotonates one of the hydroxyl groups of the 3-chloro-1,2-propylene glycol, forming an alkoxide intermediate. This alkoxide is a much stronger nucleophile than the neutral hydroxyl group, enabling a rapid intramolecular Williamson ether synthesis (SN2 attack) that displaces the chloride ion and closes the epoxide ring. google.com The reaction is often performed using an aqueous solution of the base. researchgate.net

Phase-Transfer Catalysts (PTCs): When the reaction is carried out in a two-phase system (e.g., an aqueous solution of sodium hydroxide and an organic solvent containing the 3-chloro-1,2-propylene glycol), a phase-transfer catalyst is essential. google.com PTCs, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) chloride, are molecules with both hydrophilic and lipophilic parts. google.com They transport the hydroxide anion (OH⁻) from the aqueous phase into the organic phase. This allows the deprotonation of the glycol to occur in the organic phase where the substrate is dissolved, dramatically increasing the reaction rate. Without the PTC, the reaction would be very slow as the reactants are separated in different immiscible phases.

The combination of a strong base and a PTC allows the reaction to proceed under gentle conditions with high yields. google.com

Protection and Deprotection Strategies for the Hydroxyl Group

Due to the bifunctional nature of this compound, which contains both a reactive epoxide and a primary hydroxyl group, regioselective reactions can be challenging. bibliotekanauki.pl To perform chemistry at the epoxide ring without interference from the hydroxyl group, the -OH group must often be temporarily masked with a protecting group. rsc.orglibretexts.org An ideal protecting group must be easy to install, stable under the desired reaction conditions, and readily removable without affecting other functional groups. libretexts.org

Common strategies for protecting the hydroxyl group of this compound include its conversion to an ether, ester, or acetal. bibliotekanauki.pllibretexts.org

Common Protecting Groups for this compound:

Acetal Ethers: A common method involves reacting this compound with an ethyl-vinyl ether to form 2,3-epoxypropyl-(1-ethoxy)ethyl ether (an acetal). bibliotekanauki.pl This group is stable under anionic polymerization conditions but can be easily cleaved by hydrolysis in an acidic environment. bibliotekanauki.pl

Silyl Ethers: Silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, are widely used. The synthesis of the antituberculosis agent Pretomanid (B1679085), for example, has been explored starting from TBS-protected (R)-glycidol. acs.orgacs.org The TBS group is installed using TBS-Cl and a base like imidazole (B134444).

Benzyl (B1604629) Ethers: The p-methoxybenzyl (PMBz) ether is another effective protecting group investigated in the synthesis of Pretomanid. acs.org

Ester Groups: Esters, such as the butyrate group in (R)-glycidyl butyrate, can also serve to protect the hydroxyl function. orgsyn.org

Deprotection Strategies:

The removal of the protecting group is a critical final step. The conditions for deprotection must be chosen carefully to avoid opening the sensitive epoxide ring.

| Protecting Group | Deprotection Reagent(s) | Reference(s) |

| Acetal (e.g., from ethyl-vinyl ether) | Acidic hydrolysis | bibliotekanauki.pl |

| tert-Butyldimethylsilyl (TBS) | Tetrabutylammonium fluoride (B91410) (TBAF) solution; Oxalic acid | acs.orggoogle.com |

| p-Methoxybenzyl (PMBz) | Potassium carbonate (K₂CO₃) in Methanol (MeOH) | acs.org |

This interactive table outlines common protecting groups for the hydroxyl function of this compound and their corresponding deprotection reagents.

A one-pot deprotection/cyclization strategy has been successfully employed in the synthesis of Pretomanid, where the PMBz group is cleaved with K₂CO₃ in methanol, followed by heating to induce cyclization, streamlining the synthetic sequence. acs.org

Advanced Applications of R Glycidol in Complex Molecule Synthesis

Asymmetric Synthesis of Active Pharmaceutical Ingredients (APIs)

The enantiopure nature of (R)-Glycidol makes it an invaluable starting material for creating single-enantiomer drugs, where one enantiomer provides the therapeutic effect while the other may be inactive or cause undesirable side effects.

(R)-Glycidol is a key precursor in the synthesis of the antiviral agent Cidofovir, which is used to treat cytomegalovirus (CMV) retinitis in AIDS patients. wikipedia.orglookchem.commdpi.com The synthesis relies on the stereospecific ring-opening of the epoxide in (R)-Glycidol to establish the correct stereochemistry of the acyclic nucleoside phosphonate (B1237965) analogue. lookchem.commdpi.com

One of the most efficient synthetic routes involves the direct alkylation of cytosine with (R)-Glycidol. lookchem.commdpi.com This reaction, typically conducted in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF), achieves a regiospecific opening of the epoxide ring. mdpi.com The nucleophilic cytosine attacks the less hindered carbon of the epoxide, leading to the formation of the (S)-configured side chain essential for Cidofovir's biological activity. mdpi.com In some process variations, the hydroxyl group of (R)-Glycidol is first protected, for instance with a trityl group, before reacting with cytosine. mdpi.comquickcompany.in This protection strategy is followed by subsequent steps to introduce the phosphonate group and deprotect the molecule to yield Cidofovir. quickcompany.in The use of (R)-Glycidol ensures that the resulting acyclic side chain has the precise spatial arrangement required for the drug to be recognized by and inhibit viral DNA polymerase. lookchem.com

(R)-Glycidol is a critical starting material for efficient, modern syntheses of Pretomanid (B1679085), a nitroimidazole-class antibiotic used to treat multidrug-resistant tuberculosis. nih.govresearchgate.net An optimized synthetic approach begins with readily available protected (R)-glycidols and 2-bromo-4-nitro-1H-imidazole. acs.orgacs.org The general pathway involves an initial epoxide opening of the protected (R)-glycidol by the imidazole (B134444) derivative, followed by O-alkylation of the resulting secondary alcohol, and a final deprotection/cyclization sequence to form the fused bicyclic ring system of Pretomanid. acs.org

Table 1: Comparison of Protecting Groups in Pretomanid Synthesis This table is generated based on findings from a study on the efficient synthesis of Pretomanid. acs.org

| Protecting Group | Key Findings/Observations |

| PMBz | Alkylation of the imidazole occurred smoothly in toluene (B28343) with DIPEA as a base. |

| Bz | Similar conversion rates to the PMBz-protected glycidol (B123203) were observed. |

| Trityl (Tr) | Found to be less reactive in the alkylation step, requiring more forcing conditions. |

| TBS | Alkylation proceeded under similar conditions as the Bz-derivative, yielding the crude product as an orange oil. |

In a more recent and optimized route using protected (R)-glycidols, the deprotection and cyclization were also performed in a one-pot fashion. acs.orgacs.org This allowed for the synthesis of Pretomanid in up to a 40% isolated yield over just three linear steps without the need for hazardous materials or extensive purification of intermediates. researchgate.netacs.orgacs.org For the TBS-protected intermediate, various conditions were tested for the one-pot deprotection and cyclization, with HCl in 1,4-dioxane (B91453) being used to remove the TBS group before cyclization. researchgate.net For ester-based protecting groups like PMBz and Bz, a methanolic solution of the intermediate was treated with potassium carbonate, which first induced saponification to reveal the secondary alcohol, followed by cyclization. researchgate.net

(R)-Glycidol and its derivatives are fundamental chiral precursors for the enantioselective synthesis of aryloxyaminopropanol-type beta-blockers. researchgate.net The (S)-enantiomer of most beta-blockers is responsible for the therapeutic activity, and its synthesis is often achieved using an (R)-configured three-carbon synthon. rsc.org

For example, in the synthesis of the non-β-blocking enantiomer (R)-Carvedilol, commercially available (R)-glycidol is the starting material. nih.gov In this process, (R)-glycidol is first converted into a more reactive intermediate, (R)-o-nitrobenzenesulfonate (nosylate). nih.gov This activated chiral epoxide is then reacted with 4-hydroxycarbazole (B19958) in a nucleophilic substitution reaction, where the phenoxide opens the epoxide ring. nih.gov This step establishes the core ether linkage and maintains the crucial stereochemistry derived from (R)-glycidol, which ultimately defines the final (R)-configuration of the Carvedilol molecule. While the clinically used Carvedilol is a racemic mixture, the ability to synthesize specific enantiomers like (R)-Carvedilol is essential for pharmacological studies. nih.govwikipedia.org

The synthesis of Tezacaftor, a corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, utilizes a derivative of (R)-Glycidol to introduce the necessary chirality. mdpi.comscispace.com In a scaled synthesis, commercially available (R)-glycidyl benzyl (B1604629) ether serves as the chiral source. mdpi.comscispace.com

The synthesis begins with the regioselective bromination of 3-fluoro-4-nitroaniline. mdpi.com The resulting aniline (B41778) derivative then partakes in an acid-catalyzed ring-opening of (R)-glycidyl benzyl ether. mdpi.comnih.gov This key step, catalyzed by agents like zinc perchlorate, involves the nucleophilic attack of the aniline nitrogen onto the epoxide ring, which introduces the chiral (R)-configured 2,3-dihydroxypropyl side chain (after a later deprotection step). scispace.comnih.govchemicalbook.com Following the epoxide opening, a sequence of reactions including reduction of the nitro group, a Sonogashira coupling, a Larock-type cyclization to form the indole (B1671886) core, and a final amide bond formation completes the synthesis of Tezacaftor. mdpi.comchemicalbook.com The use of (R)-glycidyl benzyl ether is critical for establishing the correct stereocenter on the side chain attached to the indole nitrogen, which is vital for the drug's function. mdpi.com

Combinatorial Oligomer Synthesis

(R)-Glycidol is a key precursor in the synthesis of monomers used for combinatorial oligomer synthesis. capes.gov.br Specifically, it is used to create heteroarylpropane-2,3-diols. chemicalbook.inchemicalbook.comottokemi.comchemdad.comsigmaaldrich.comsigmaaldrich.cn The synthesis involves a base-catalyzed reaction between various heterocyclic bases and (R)-(+)-glycidol. capes.gov.br The resulting diols can be further functionalized, for example, into 3-O-dimethoxytrityl-2-O-phosphoramidites. capes.gov.br These phosphoramidite (B1245037) monomers are then ready for use in automated solid-phase synthesis, allowing for the rapid generation of large libraries of oligomers with diverse heterocyclic side chains. This approach is valuable for discovering new molecules with specific binding properties or biological activities.

Use as a Chiral Building Block for Specialty Chemicals

As a versatile chiral building block, (R)-Glycidol is fundamental in the synthesis of a wide array of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its unique structure, featuring a reactive epoxide ring, allows it to participate in highly specific ring-opening reactions, making it an ideal starting point for producing complex chiral intermediates. chemimpex.com The enantiopure nature of (R)-Glycidol ensures that the stereochemical integrity is transferred to the final product, which is often crucial for the molecule's desired biological function. evitachem.com

Synthesis of Chiral Intermediates with Regioselective Reactions